

Solubility of Phenylboronic Acids in Organic Solvents: A Technical Guide

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Compound of Interest

Compound Name: *3-Bromo-5-propoxyphenylboronic acid*

Cat. No.: *B1284294*

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the solubility of phenylboronic acids in common organic solvents, with a focus on providing a framework for understanding the solubility of **3-Bromo-5-propoxyphenylboronic acid**. Due to a lack of specific quantitative data for **3-Bromo-5-propoxyphenylboronic acid** in publicly available literature, this document presents data for structurally analogous compounds, including various isomers of isobutoxyphenylboronic acid and phenylboronic acid itself. The methodologies presented are standard for determining the solubility of boronic acids and can be directly applied to the target compound.

Quantitative Solubility Data for Phenylboronic Acid Analogs

The solubility of phenylboronic acids is influenced by factors such as the nature and position of substituents on the phenyl ring and the polarity of the solvent. The following tables summarize the experimentally determined solubility of isobutoxyphenylboronic acid isomers and phenylboronic acid in several organic solvents. The data is presented as mole fraction solubility at different temperatures.

Table 1: Solubility of Isobutoxyphenylboronic Acid Isomers

Solvent	Temperature (K)	ortho-Isobutoxyphenylboronic Acid (Mole Fraction, x)	meta-Isobutoxyphenylboronic Acid (Mole Fraction, x)	para-Isobutoxyphenylboronic Acid (Mole Fraction, x)
Chloroform	293.15	0.045	0.008	0.006
303.15	0.075	0.014	0.011	
313.15	0.120	0.024	0.019	
323.15	0.185	0.041	0.032	
3-Pentanone	293.15	0.135	0.028	0.022
303.15	0.190	0.045	0.036	
313.15	0.260	0.070	0.057	
323.15	0.350	0.105	0.088	
Acetone	293.15	0.150	0.040	0.032
303.15	0.210	0.062	0.051	
313.15	0.285	0.092	0.078	
323.15	0.380	0.135	0.115	
Dipropyl Ether	293.15	0.025	0.005	0.004
303.15	0.042	0.009	0.007	
313.15	0.068	0.016	0.013	
323.15	0.105	0.028	0.022	
Methylcyclohexane	293.15	0.001	< 0.001	< 0.001
303.15	0.002	< 0.001	< 0.001	
313.15	0.003	0.001	0.001	
323.15	0.005	0.002	0.002	

Table 2: Solubility of Phenylboronic Acid

Solvent	Temperature (K)	Phenylboronic Acid (Mole Fraction, x)
Chloroform	293.15	0.012
	303.15	0.020
	313.15	0.033
	323.15	0.052
3-Pentanone	293.15	0.095
	303.15	0.135
	313.15	0.185
	323.15	0.250
Acetone	293.15	0.110
	303.15	0.155
	313.15	0.210
	323.15	0.280
Dipropyl Ether	293.15	0.055
	303.15	0.080
	313.15	0.115
	323.15	0.160
Methylcyclohexane	293.15	< 0.001
	303.15	< 0.001
	313.15	0.001
	323.15	0.001

Experimental Protocol for Solubility Determination

A widely used and reliable method for determining the solubility of boronic acids in organic solvents is the dynamic or synthetic method. This method involves the visual or instrumental observation of the dissolution of a solid in a liquid upon controlled heating.

Principle

A biphasic sample of the boronic acid and the chosen organic solvent with a precisely known composition is prepared. The mixture is heated at a constant, slow rate while being vigorously stirred. The temperature at which the last solid particles disappear, resulting in a clear, single-phase solution, is recorded as the equilibrium solubility temperature for that specific composition. The disappearance of turbidity can be monitored by measuring the intensity of a light beam passing through the sample.

Materials and Apparatus

- Boronic Acid: The compound of interest (e.g., **3-Bromo-5-propoxyphenylboronic acid**).
- Organic Solvents: High-purity solvents of choice.
- Analytical Balance: For accurate weighing of the boronic acid and solvent.
- Jacketed Glass Vessel: To allow for precise temperature control via a circulating fluid bath.
- Magnetic Stirrer and Stir Bar: To ensure homogenous mixing.
- Calibrated Temperature Probe: To accurately measure the sample temperature.
- Luminance Probe or Light Source and Detector: For monitoring the turbidity of the sample.
- Heating/Cooling Circulator: To control the temperature of the jacketed vessel.

Procedure

- Sample Preparation: Accurately weigh the boronic acid and the selected organic solvent into the jacketed glass vessel. The composition is known with a high degree of accuracy.

- **Heating and Stirring:** The biphasic sample is heated at a slow, constant rate (e.g., 0.3 K/h) while being vigorously stirred.
- **Turbidity Measurement:** The intensity of a light beam passing through the sample is continuously monitored. As the solid dissolves, the turbidity of the mixture decreases, and the light transmission increases.
- **Equilibrium Point Determination:** The temperature at which the turbidity completely disappears, and the light transmission reaches a maximum and plateaus, is recorded as the solid-liquid equilibrium point for that specific mole fraction.
- **Data Collection:** Repeat the procedure for a range of compositions to generate a solubility curve (mole fraction vs. temperature) for the boronic acid in the specific solvent.

Visualizing the Experimental Workflow

The following diagram illustrates the key steps in the experimental determination of boronic acid solubility using the dynamic method.

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